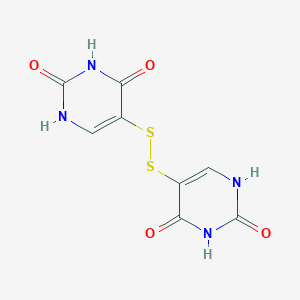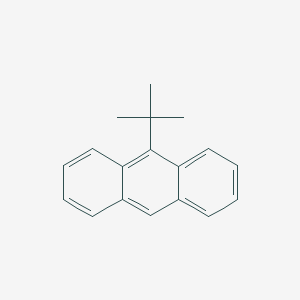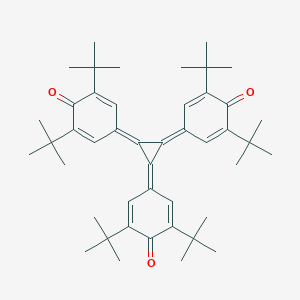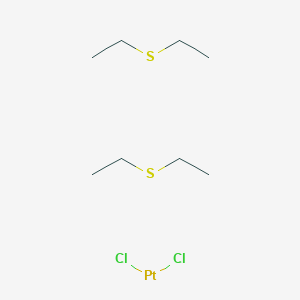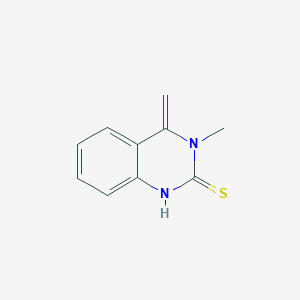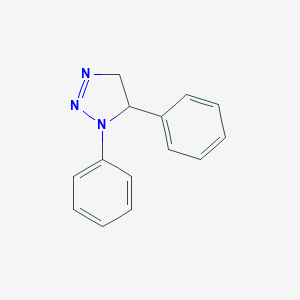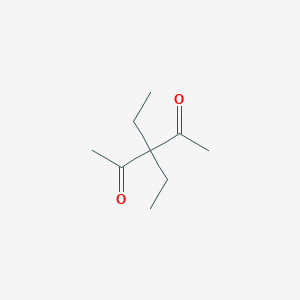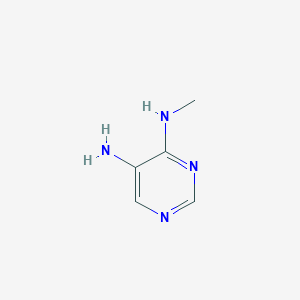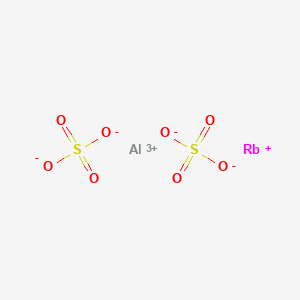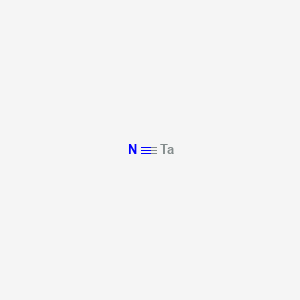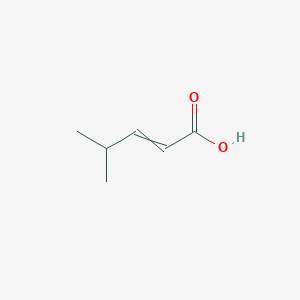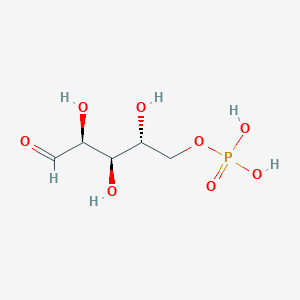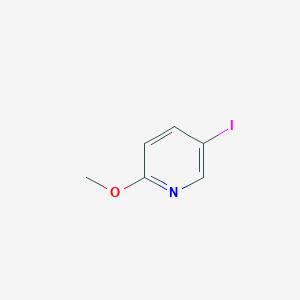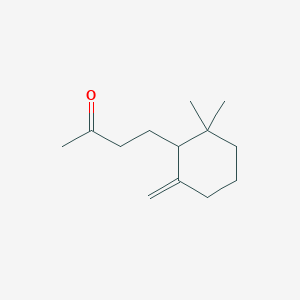
4-(2,2-Dimethyl-6-methylenecyclohexyl)butan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,2-Dimethyl-6-methylenecyclohexyl)butan-2-one, also known as DMCM, is a chemical compound that has been extensively studied for its potential use in the treatment of anxiety and other related disorders. DMCM belongs to the class of compounds known as cyclohexanones and has been found to have a unique mechanism of action that makes it a promising candidate for further research.
Wirkmechanismus
4-(2,2-Dimethyl-6-methylenecyclohexyl)butan-2-one acts on the gamma-aminobutyric acid (GABA) receptor in the brain, which is responsible for regulating anxiety levels. It binds to a specific site on the receptor, known as the benzodiazepine site, and enhances the activity of GABA. This results in an overall decrease in neuronal activity, which reduces anxiety levels and promotes relaxation.
Biochemische Und Physiologische Effekte
4-(2,2-Dimethyl-6-methylenecyclohexyl)butan-2-one has been found to have a number of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which can help to reduce anxiety levels. 4-(2,2-Dimethyl-6-methylenecyclohexyl)butan-2-one has also been found to have sedative and hypnotic effects, which can be beneficial in the treatment of sleep disorders. Additionally, 4-(2,2-Dimethyl-6-methylenecyclohexyl)butan-2-one has been shown to have anticonvulsant properties, which can be useful in the treatment of epilepsy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-(2,2-Dimethyl-6-methylenecyclohexyl)butan-2-one in lab experiments is that it has a well-established synthesis method and has been extensively studied in the literature. This means that researchers can easily obtain the compound and have access to a large body of knowledge about its properties and potential uses. However, one limitation of using 4-(2,2-Dimethyl-6-methylenecyclohexyl)butan-2-one in lab experiments is that it can be difficult to control the dosage and ensure that the effects are consistent across different subjects.
Zukünftige Richtungen
There are a number of potential future directions for research on 4-(2,2-Dimethyl-6-methylenecyclohexyl)butan-2-one. One area of interest is the development of new analogs of the compound that have improved properties or reduced side effects. Another area of interest is the investigation of the long-term effects of 4-(2,2-Dimethyl-6-methylenecyclohexyl)butan-2-one use, particularly in relation to tolerance and dependence. Additionally, there is potential for research on the use of 4-(2,2-Dimethyl-6-methylenecyclohexyl)butan-2-one in combination with other drugs or therapies for the treatment of anxiety and other related disorders.
Synthesemethoden
4-(2,2-Dimethyl-6-methylenecyclohexyl)butan-2-one can be synthesized through a multi-step process that involves the reaction of cyclohexanone with acetone and an acid catalyst. The resulting product is then subjected to a series of purification steps to obtain the final compound. This synthesis method has been well-established in the literature and has been used in numerous studies.
Wissenschaftliche Forschungsanwendungen
4-(2,2-Dimethyl-6-methylenecyclohexyl)butan-2-one has been extensively studied for its potential use in the treatment of anxiety and other related disorders. It has been found to have anxiolytic properties, which means that it can reduce anxiety levels in individuals. 4-(2,2-Dimethyl-6-methylenecyclohexyl)butan-2-one has also been shown to have sedative and hypnotic effects, which can be beneficial in the treatment of sleep disorders.
Eigenschaften
CAS-Nummer |
13720-12-2 |
|---|---|
Produktname |
4-(2,2-Dimethyl-6-methylenecyclohexyl)butan-2-one |
Molekularformel |
C13H22O |
Molekulargewicht |
194.31 g/mol |
IUPAC-Name |
4-(2,2-dimethyl-6-methylidenecyclohexyl)butan-2-one |
InChI |
InChI=1S/C13H22O/c1-10-6-5-9-13(3,4)12(10)8-7-11(2)14/h12H,1,5-9H2,2-4H3 |
InChI-Schlüssel |
ZLPHULOLXDKCND-UHFFFAOYSA-N |
SMILES |
CC(=O)CCC1C(=C)CCCC1(C)C |
Kanonische SMILES |
CC(=O)CCC1C(=C)CCCC1(C)C |
Andere CAS-Nummern |
13720-12-2 |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



